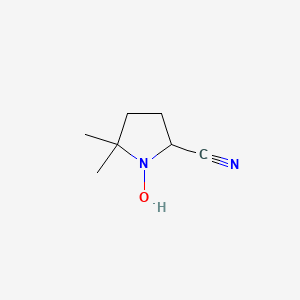
Piperazine, 1-(2-methylphenyl)-4-(2-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(2-methylphenyl)-4-(2-nitrophenyl)- is an organic compound that belongs to the piperazine family Piperazines are heterocyclic amines that contain a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of a 2-methylphenyl group and a 2-nitrophenyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(2-methylphenyl)-4-(2-nitrophenyl)- typically involves the reaction of piperazine with 2-methylphenyl and 2-nitrophenyl derivatives. One common method is the nucleophilic substitution reaction, where piperazine reacts with 2-methylphenyl chloride and 2-nitrophenyl chloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(2-methylphenyl)-4-(2-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Reduction: Hydrogen peroxide
Substitution: Nitric acid for nitration, halogens for halogenation
Major Products Formed
Reduction: 1-(2-methylphenyl)-4-(2-aminophenyl)piperazine
Oxidation: Piperazine N-oxide derivatives
Substitution: Various substituted aromatic derivatives
Scientific Research Applications
Piperazine, 1-(2-methylphenyl)-4-(2-nitrophenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Piperazine, 1-(2-methylphenyl)-4-(2-nitrophenyl)- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- Piperazine, 1-(2-methylphenyl)-4-(2-aminophenyl)-
- Piperazine, 1-(2-chlorophenyl)-4-(2-nitrophenyl)-
- Piperazine, 1-(2-methylphenyl)-4-(4-nitrophenyl)-
Uniqueness
Piperazine, 1-(2-methylphenyl)-4-(2-nitrophenyl)- is unique due to the specific positioning of the methyl and nitro groups on the aromatic rings. This structural arrangement can influence its chemical reactivity and biological activity, making it distinct from other piperazine derivatives. The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups can lead to unique electronic properties and interactions with biological targets.
Properties
CAS No. |
62208-57-5 |
|---|---|
Molecular Formula |
C17H19N3O2 |
Molecular Weight |
297.35 g/mol |
IUPAC Name |
1-(2-methylphenyl)-4-(2-nitrophenyl)piperazine |
InChI |
InChI=1S/C17H19N3O2/c1-14-6-2-3-7-15(14)18-10-12-19(13-11-18)16-8-4-5-9-17(16)20(21)22/h2-9H,10-13H2,1H3 |
InChI Key |
RNEDRGATQKQNQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Nitrobenzoyl)sulfanyl]pyridine-2-carboxylic acid](/img/structure/B14543744.png)
![Acetic acid;6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B14543752.png)
![1-{[(2-Aminophenyl)sulfanyl]methyl}pyridin-2(1H)-one](/img/structure/B14543757.png)








![1-Nitro-4-{4-[(propan-2-yl)oxy]phenoxy}benzene](/img/structure/B14543787.png)

![N-{2-[(E)-{2-[(Z)-(2-Aminophenyl)diazenyl]phenyl}diazenyl]phenyl}acetamide](/img/structure/B14543814.png)
